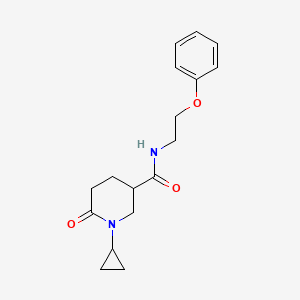
1-cyclopropyl-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds, such as 1-cyclopropyl-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide, often involves complex reactions that include the formation of cyclopropane rings, functionalization of piperidine moieties, and the introduction of phenoxyethyl groups. For instance, the synthesis and reactions of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids as antibacterial agents involve multiple steps, including Dieckmann-type cyclization and displacement reactions with pyrrolidine and piperidine, demonstrating the complexity and versatility of cyclopropyl-containing compounds synthesis (Miyamoto et al., 1987).
Molecular Structure Analysis
Molecular structure analysis of compounds like 1-cyclopropyl-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide involves understanding the arrangement of atoms and the chemical bonds that hold the molecules together. The cyclopropane ring, characteristic of this compound, is known for its strain and unique reactivity due to the bond angles deviating from the ideal tetrahedral angle of 109.5 degrees. The piperidine and phenoxyethyl groups contribute to the molecule's overall polarity and potential interaction with biological molecules.
Chemical Reactions and Properties
Cyclopropyl-containing compounds participate in various chemical reactions, including substitutions, additions, and ring transformations. For example, the photochemistry of ciprofloxacin, a compound with a similar cyclopropyl moiety, underlines the reactivity of cyclopropyl-containing compounds under different conditions, such as irradiation in water, leading to substitutions and decarboxylation processes (Mella, Fasani, & Albini, 2001).
Propriétés
IUPAC Name |
1-cyclopropyl-6-oxo-N-(2-phenoxyethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-16-9-6-13(12-19(16)14-7-8-14)17(21)18-10-11-22-15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACMEFAYDHBRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CCC2=O)C(=O)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(1H-pyrazol-1-yl)ethyl]-1-(3-thienylmethyl)piperidine](/img/structure/B4534280.png)
![ethyl 1-[(5-acetyl-3-thienyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4534287.png)
![N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4534311.png)
![7-chloro-3-[2-(1H-imidazol-4-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B4534318.png)
![3-chloro-4-{[1-(2,5-difluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4534326.png)
![(1H-benzimidazol-2-ylmethyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B4534334.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4534339.png)
![1-[2-(1H-imidazol-1-yl)-3-pyridinyl]-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4534344.png)
![ethyl N-{[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}glycinate](/img/structure/B4534352.png)

![N-(2-hydroxyethyl)-5-(5-methylthieno[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B4534370.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[(dicyclopropylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B4534384.png)
![N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B4534394.png)
![N-[2-(3-fluorophenyl)ethyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B4534398.png)